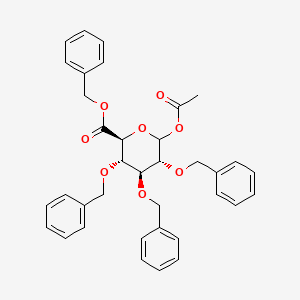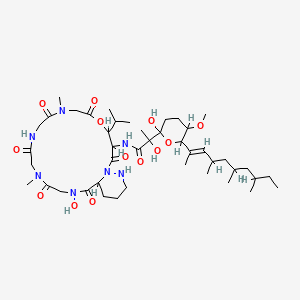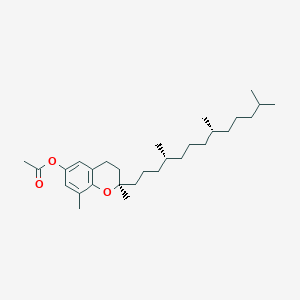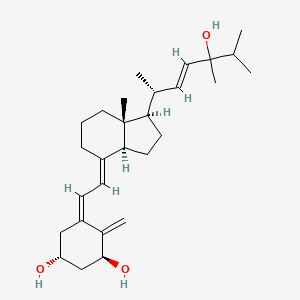
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Lovastatin, a well-known statin used to lower cholesterol levels. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and biochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Epi Lovastatin Hydroxy Acid-d3 Sodium Salt involves multiple steps, starting from Lovastatin. The process includes the introduction of deuterium atoms into the Lovastatin molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The final product is then converted to its sodium salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is often produced through custom synthesis, tailored to meet specific research requirements .
Analyse Chemischer Reaktionen
Types of Reactions
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Specific hydrogen atoms can be substituted with other atoms or groups, including deuterium
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Lovastatin and its derivatives.
Biology: Employed in biochemical studies to understand the metabolic pathways involving Lovastatin.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Lovastatin in the body.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cholesterol-related conditions .
Wirkmechanismus
The mechanism of action of Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is similar to that of Lovastatin. It acts as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), an enzyme that catalyzes the conversion of HMG-CoA to mevalonate. This inhibition reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lovastatin: The parent compound, used to lower cholesterol levels.
Mevastatin: Another statin with similar cholesterol-lowering effects.
Simvastatin: A derivative of Lovastatin with enhanced potency.
Atorvastatin: A widely used statin with a longer half-life and greater efficacy.
Uniqueness
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for more precise tracking and analysis in metabolic studies, making it a valuable tool in both basic and applied research .
Eigenschaften
CAS-Nummer |
1329834-74-3 |
|---|---|
Molekularformel |
C₂₄H₃₄D₃NaO₆ |
Molekulargewicht |
447.56 |
Synonyme |
[1S-[1α(βS*,δS*),2α,6β,8β(S*),8aα]]-1,2,6,7,8,8a-Hexahydro-β,δ-dihydroxy-2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1-naphthaleneheptanoic Acid-d3 Monosodium Salt; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


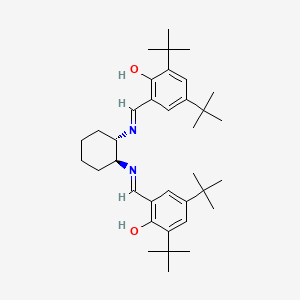
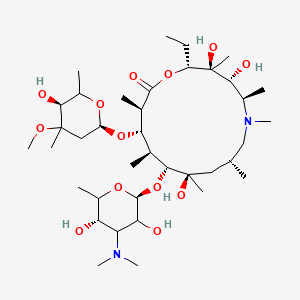
![5,6-dimethyl-2-[4-[3-(1-piperidinomethyl)phenoxy]-(Z)-2-butenylamino]-4(1H)-pyrimidone dihydrochloride](/img/structure/B1147334.png)
